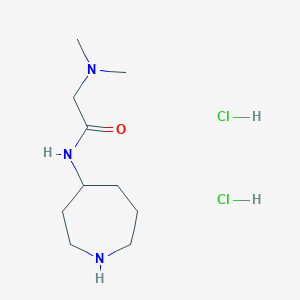

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-(azepan-4-yl)-2-(dimethylamino)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-13(2)8-10(14)12-9-4-3-6-11-7-5-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAWBVNBSOLXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride typically involves the reaction of azepane with N,N-dimethylglycinamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The detailed reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield . Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the purity and identity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N1-Azepan-4-yl-N2,N2-dimethylglycinamide

- N1-Azepan-4-yl-N2,N2-dimethylglycinamide monohydrochloride

Uniqueness

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride is unique due to its specific dihydrochloride salt form, which may confer different solubility, stability, and reactivity properties compared to its analogs . This uniqueness makes it particularly valuable in certain research and industrial applications .

Actividad Biológica

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article reviews the available literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride is characterized by its unique azepane ring structure, which may contribute to its biological activity. The compound's structure allows for interactions with various biological targets, particularly in the JAK/STAT signaling pathway, which is crucial in many cellular processes.

The primary mechanism of action for N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride appears to be its ability to inhibit specific kinases involved in signal transduction pathways. Notably, the compound has been shown to target Janus kinase 2 (JAK-2), a protein tyrosine kinase implicated in numerous hematological malignancies and autoimmune disorders.

Inhibition of JAK/STAT Pathway

The JAK/STAT pathway is activated by various cytokines and growth factors, leading to transcriptional activation of genes involved in cell proliferation and survival. Inhibition of JAK-2 can result in:

- Antiproliferative Effects : Blocking cell growth in cancerous cells.

- Pro-apoptotic Effects : Inducing programmed cell death through reduced phosphorylation of STAT proteins.

Biological Activity Data

The biological activity of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride can be summarized in the following table:

Case Studies and Research Findings

Several studies have investigated the effects of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, including breast and prostate cancers. The mechanism was linked to JAK-2 inhibition and subsequent STAT dephosphorylation.

- Animal Model Research : In vivo studies using mouse models of leukemia showed that administration of N1-Azepan-4-yl-N2,N2-dimethylglycinamide dihydrochloride led to decreased tumor burden and improved survival rates, suggesting its potential as an effective therapeutic agent.

- Immune Response Modulation : Research indicated that this compound could modulate immune responses by affecting cytokine signaling pathways, thus providing a dual role as an anti-cancer agent and an immunomodulator.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.